
Dihexyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate is a chemical compound with the molecular formula C20H26Br4O4 It is an ester derivative of tetrabromophthalic acid, where the hydrogen atoms of the carboxyl groups are replaced by hexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate typically involves the esterification of tetrabromophthalic anhydride with hexanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
Dihexyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the aromatic ring can be substituted by nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like KMnO4 in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of tetrabromobenzene derivatives.
Oxidation: Formation of tetrabromophthalic acid.
Applications De Recherche Scientifique
Dihexyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins due to its brominated structure.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of dihexyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the aromatic ring can form halogen bonds with amino acid residues in proteins, affecting their function. Additionally, the ester groups can undergo hydrolysis, releasing tetrabromophthalic acid, which can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) tetrabromophthalate: Another brominated ester with similar flame retardant properties.
Tetrabromobisphenol A: A brominated compound used in the production of flame retardants and epoxy resins.
Hexabromocyclododecane: A brominated flame retardant with a different structural framework.
Uniqueness
Dihexyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate is unique due to its specific esterification with hexyl groups, which imparts distinct physical and chemical properties compared to other brominated compounds. Its specific structure allows for tailored applications in various fields, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
109230-28-6 |
|---|---|
Formule moléculaire |
C20H26Br4O4 |
Poids moléculaire |
650.0 g/mol |
Nom IUPAC |
dihexyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H26Br4O4/c1-3-5-7-9-11-27-19(25)13-14(16(22)18(24)17(23)15(13)21)20(26)28-12-10-8-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
ZMIFHTXJWUPZEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


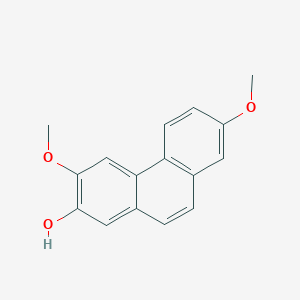
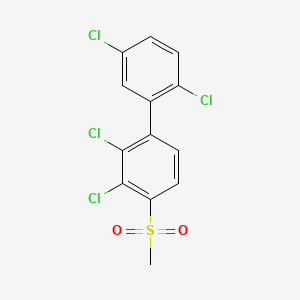
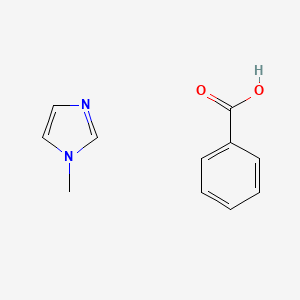

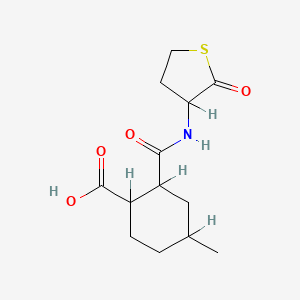

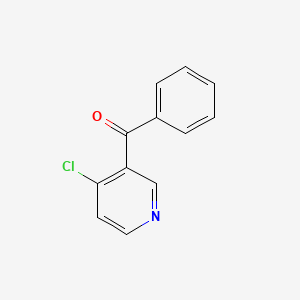
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)
![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)

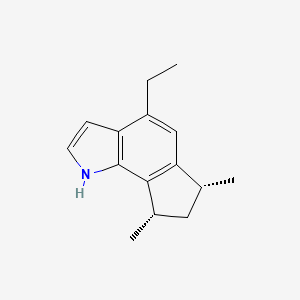
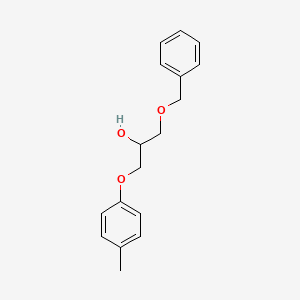
![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)
